molecular formula C8H11N3O B13647531 5-(Dimethylamino)-2-ethyloxazole-4-carbonitrile

5-(Dimethylamino)-2-ethyloxazole-4-carbonitrile

Cat. No.: B13647531
M. Wt: 165.19 g/mol
InChI Key: XZQIHEMWKYPDIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(dimethylamino)-2-ethyl-1,3-oxazole-4-carbonitrile is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a dimethylamino group, an ethyl group, and a carbonitrile group attached to the oxazole ring. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(dimethylamino)-2-ethyl-1,3-oxazole-4-carbonitrile can be achieved through several methods. One common approach involves the reaction of 2-ethyl-1,3-oxazole-4-carbonitrile with dimethylamine under suitable conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 5-(dimethylamino)-2-ethyl-1,3-oxazole-4-carbonitrile may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(dimethylamino)-2-ethyl-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include oxidized oxazole derivatives, reduced forms of the compound, and various substituted derivatives depending on the nucleophile used in substitution reactions.

Scientific Research Applications

5-(dimethylamino)-2-ethyl-1,3-oxazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(dimethylamino)-2-ethyl-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 5-(dimethylamino)-2-methyl-1,3-oxazole-4-carbonitrile
  • 5-(dimethylamino)-2-phenyl-1,3-oxazole-4-carbonitrile
  • 5-(dimethylamino)-2-ethyl-1,3-thiazole-4-carbonitrile

Uniqueness

5-(dimethylamino)-2-ethyl-1,3-oxazole-4-carbonitrile is unique due to the presence of the ethyl group at the 2-position of the oxazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physicochemical properties and interactions with biological targets, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

5-(dimethylamino)-2-ethyl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C8H11N3O/c1-4-7-10-6(5-9)8(12-7)11(2)3/h4H2,1-3H3

InChI Key

XZQIHEMWKYPDIN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(O1)N(C)C)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.